
2-N-(Carboxypropylamino)-2-deoxyglucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-(Carboxypropylamino)-2-deoxyglucopyranose, also known as CPG, is a synthetic carbohydrate molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. CPG is a derivative of glucose and is synthesized through a multistep process involving the reaction of glucose with various reagents.
Mécanisme D'action
2-N-(Carboxypropylamino)-2-deoxyglucopyranose activates the immune system by binding to toll-like receptor 9 (TLR9). TLR9 is a receptor found on immune cells that recognizes bacterial and viral DNA. When 2-N-(Carboxypropylamino)-2-deoxyglucopyranose binds to TLR9, it triggers a signaling cascade that leads to the activation of immune cells and the production of cytokines and chemokines. This activation of the immune system helps to enhance the immune response to various pathogens.
Effets Biochimiques Et Physiologiques
2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been shown to have a number of biochemical and physiological effects. 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been shown to activate immune cells, including dendritic cells, macrophages, and B cells. 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has also been shown to enhance the production of cytokines and chemokines, which are important molecules involved in the immune response. Additionally, 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been shown to enhance the activity of natural killer cells, which are important immune cells involved in the destruction of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-N-(Carboxypropylamino)-2-deoxyglucopyranose in lab experiments is its ability to activate the immune system. This makes it a useful tool for studying the immune response to various pathogens and for developing new immunotherapies. However, the synthesis of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose is a complex process that requires specialized knowledge and equipment, which can be a limitation for some labs.
Orientations Futures
There are a number of future directions for the study of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose. One area of research is the development of new immunotherapies using 2-N-(Carboxypropylamino)-2-deoxyglucopyranose as a vaccine adjuvant. Another area of research is the study of the mechanism of action of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose and its interactions with the immune system. Additionally, there is potential for the development of new synthetic carbohydrates based on the structure of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose. Overall, the study of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has the potential to lead to new treatments for a wide range of diseases and conditions.
Méthodes De Synthèse
2-N-(Carboxypropylamino)-2-deoxyglucopyranose is synthesized through a multistep process involving the reaction of glucose with various reagents. The synthesis of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose involves the reaction of glucose with allyl bromide, followed by the reaction with sodium hydride and allylamine. The resulting product is then reacted with succinic anhydride to form 2-N-(Carboxypropylamino)-2-deoxyglucopyranose. The synthesis of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
2-N-(Carboxypropylamino)-2-deoxyglucopyranose has a wide range of potential scientific research applications. One of the most promising applications of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose is in the field of immunology. 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been shown to activate the immune system and enhance the immune response to various pathogens. 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has also been studied for its potential use in cancer immunotherapy. Additionally, 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been studied for its potential use as a vaccine adjuvant.
Propriétés
Numéro CAS |
134954-46-4 |
|---|---|
Nom du produit |
2-N-(Carboxypropylamino)-2-deoxyglucopyranose |
Formule moléculaire |
C10H19NO7 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
4-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]butanoic acid |
InChI |
InChI=1S/C10H19NO7/c12-4-5-8(15)9(16)7(10(17)18-5)11-3-1-2-6(13)14/h5,7-12,15-17H,1-4H2,(H,13,14)/t5-,7-,8-,9-,10-/m1/s1 |
Clé InChI |
GCJQXFZHHRGWHB-QXOHVQIXSA-N |
SMILES isomérique |
C(CC(=O)O)CN[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O |
SMILES |
C(CC(=O)O)CNC1C(C(C(OC1O)CO)O)O |
SMILES canonique |
C(CC(=O)O)CNC1C(C(C(OC1O)CO)O)O |
Autres numéros CAS |
134954-46-4 |
Synonymes |
(alpha-D-GLUCO)-isomer of 2-N-(carboxypropylamino)-2-deoxyglucopyranose 2-N-(carboxypropylamino)-2-deoxyglucopyranose NCPADG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



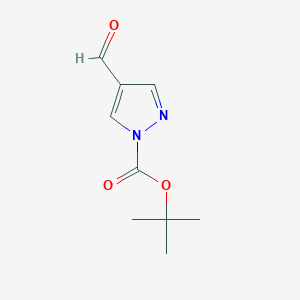
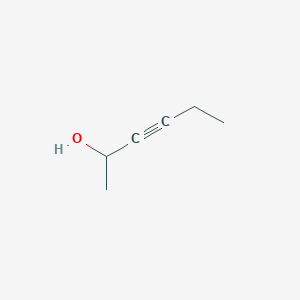
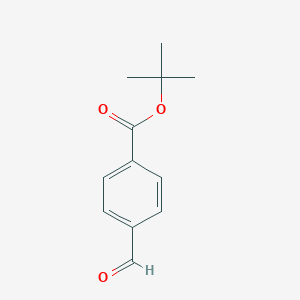
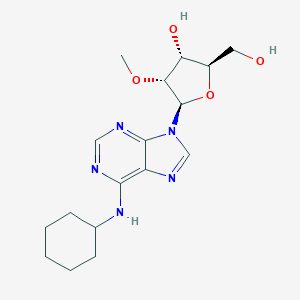
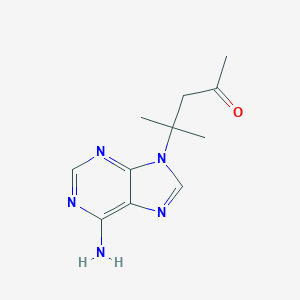
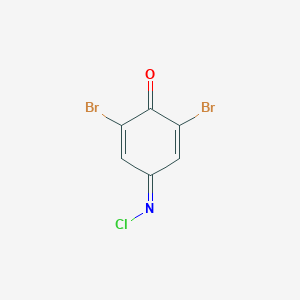
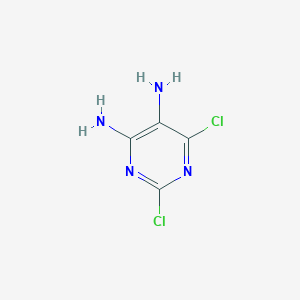
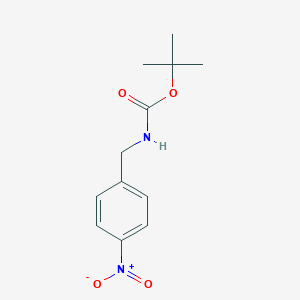

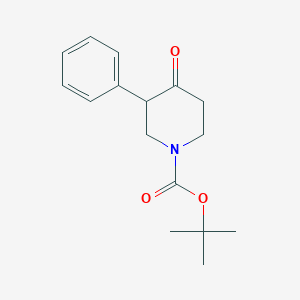
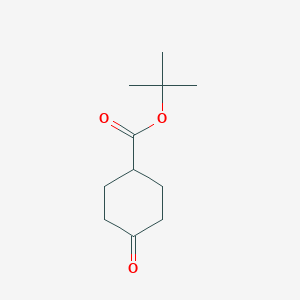
![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)
![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)